

Technical Guide: Solubility of Pyraclostrobin-d6 in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Pyraclostrobin-d6** in various organic solvents. The deuterated form, **Pyraclostrobin-d6**, is often used as an internal standard in analytical methods. For the purposes of solubility in organic solvents, the difference between Pyraclostrobin and **Pyraclostrobin-d6** is considered negligible. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and a common analytical workflow.

Quantitative Solubility Data

The solubility of Pyraclostrobin in a range of organic solvents at 20°C is summarized in the table below. This data is crucial for the preparation of stock solutions, analytical standards, and formulations in research and development.



| Organic Solvent | Solubility (g/L) |
|---------------------------|-------------------------------|
| Acetone | > 500 |
| Acetonitrile | > 500 |
| Dichloromethane | > 500 |
| Ethyl Acetate | > 500 |
| Toluene | > 500 |
| Methanol | 100.8 |
| Isopropanol | 30.0 |
| Dimethyl Sulfoxide (DMSO) | ~30,000 (approx. 30 mg/ml)[1] |
| Dimethylformamide (DMF) | ~30,000 (approx. 30 mg/ml)[1] |
| n-Octanol | 24.2 |
| Ethanol | ~10,000 (approx. 10 mg/ml)[1] |
| n-Heptane | 3.7 |

Note: Data compiled from multiple sources. The solubility values for DMSO, DMF, and Ethanol were converted from mg/ml to g/L for consistency.

Experimental Protocols Determination of Solubility in Organic Solvents (Flask Method)

This protocol is adapted from the principles outlined in the OECD Guideline 105 for testing of chemicals, which, although focused on water solubility, provides a sound basis for determining solubility in organic solvents. The flask method is suitable for substances with solubilities above 10^{-2} g/L.

Objective: To determine the saturation concentration of **Pyraclostrobin-d6** in a specific organic solvent at a constant temperature.



Materials:

- Pyraclostrobin-d6 (analytical standard)
- Selected organic solvent (HPLC grade or equivalent)
- Glass flasks with stoppers
- Constant temperature water bath or incubator
- Analytical balance
- Magnetic stirrer and stir bars
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

- Preliminary Test: To estimate the approximate solubility, add a small, known amount of
 Pyraclostrobin-d6 to a measured volume of the organic solvent in a flask. Stopper the flask
 and shake vigorously for 10 minutes. Visually inspect for any undissolved solid. If the solid
 has dissolved, add more Pyraclostrobin-d6 until a saturated solution with excess solid is
 obtained. This helps in determining the appropriate amount of substance to use in the main
 test.
- Main Test: a. Add a known excess amount of Pyraclostrobin-d6 (based on the preliminary test) to a flask containing a known volume of the organic solvent. b. Place the stoppered flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure saturation. c. After the equilibration period, stop the stirring and allow the undissolved solid to settle. d. To separate the solid and liquid phases without



altering the equilibrium, centrifuge the sample at the same constant temperature. e. Carefully take an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter compatible with the organic solvent. f. Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

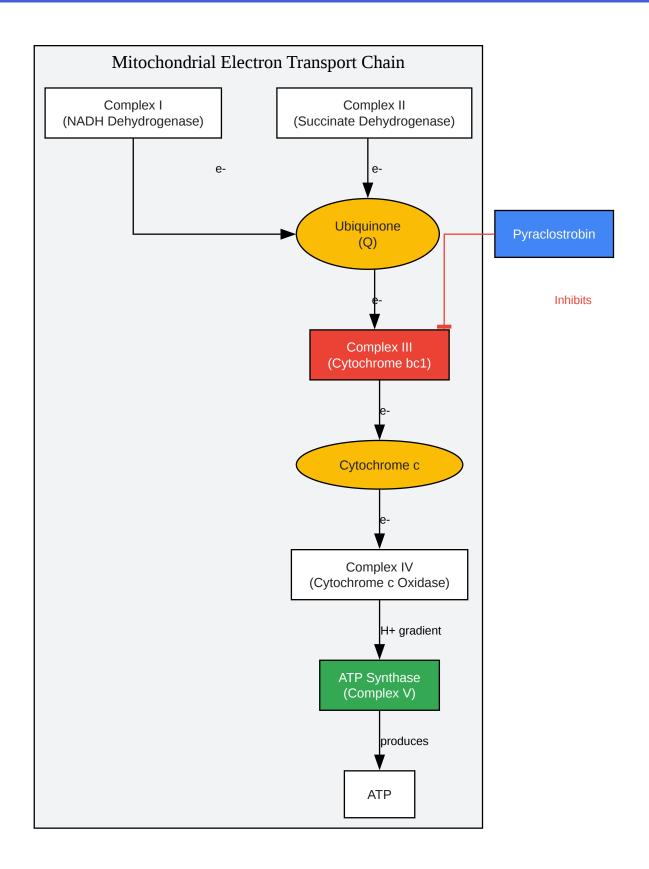
- Quantification: a. Prepare a series of calibration standards of Pyraclostrobin-d6 in the chosen organic solvent. b. Analyze the diluted sample and the calibration standards using a validated HPLC method. c. Determine the concentration of Pyraclostrobin-d6 in the diluted sample from the calibration curve. d. Calculate the solubility of Pyraclostrobin-d6 in the organic solvent by taking into account the dilution factor.
- Data Reporting: Report the solubility in g/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi. It specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to fungal cell death.





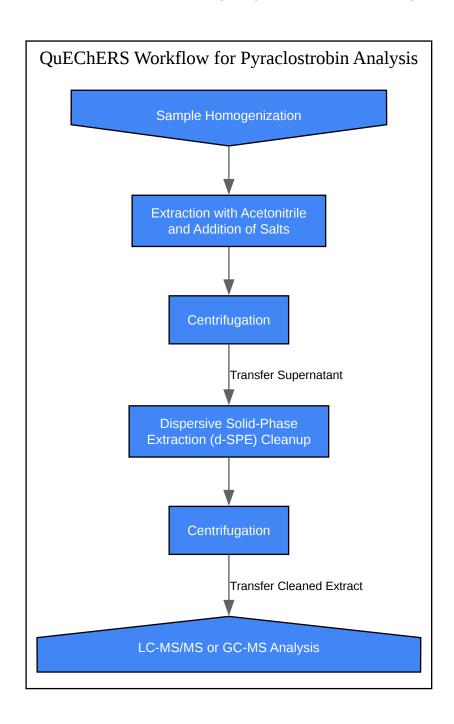
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Caption: Pyraclostrobin's inhibition of Complex III in the mitochondrial electron transport chain.



Experimental Workflow: QuEChERS Method for Pyraclostrobin Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues, including Pyraclostrobin, in various matrices. This workflow outlines the key steps of the QuEChERS procedure.



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Caption: A simplified workflow of the QuEChERS method for Pyraclostrobin sample preparation.

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References

- 1. OECD 105 Phytosafe [phytosafe.com]
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